molecular formula C10H13NO4S B2854930 Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate CAS No. 1820674-63-2

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

Cat. No.: B2854930
CAS No.: 1820674-63-2
M. Wt: 243.28
InChI Key: MSVDOWGZYPQSCL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thioamide under basic conditions to form the thiazole ring. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ethoxy-oxoethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 2-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxy-oxoethyl group and thiazole ring make it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-14-9(12)5-8-11-6-7(16-8)10(13)15-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDOWGZYPQSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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